2-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide
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Overview
Description
2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound’s structure also includes phenyl groups and a methylidene linkage, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE typically involves a multi-step process. One common method includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones . The reaction conditions often involve refluxing in methanol with an acid catalyst such as methanesulfonic acid to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and have similar chemical properties.
Phenylhydrazine derivatives: These compounds also contain the phenylhydrazine moiety and exhibit comparable reactivity.
Uniqueness
What sets 2-METHYL-3-PHENYL-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methyl-3-phenyl-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C20H20N4O/c1-15(12-16-8-4-2-5-9-16)20(25)24-22-14-18-13-21-23-19(18)17-10-6-3-7-11-17/h2-11,13-15H,12H2,1H3,(H,21,23)(H,24,25)/b22-14+ |
InChI Key |
SGGPRFPDFLQJPJ-HYARGMPZSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)C(=O)N/N=C/C2=C(NN=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)NN=CC2=C(NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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